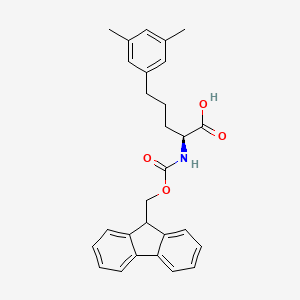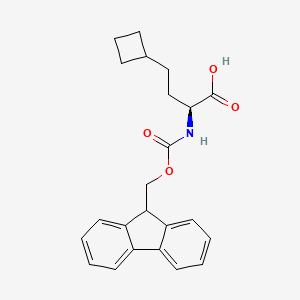
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of fluorinated proline derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyloxy moiety, which is further linked to the proline backbone. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of medicinal chemistry and peptide research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using the Fmoc group. This is achieved by reacting proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxybenzyloxy Group: The protected proline is then reacted with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate to introduce the trifluoromethoxybenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
化学反応の分析
Types of Reactions
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxybenzyloxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is typically used to remove the Fmoc group.
Coupling: Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide synthesis.
Major Products Formed
Deprotected Proline Derivatives: Removal of the Fmoc group yields the free amine form of the proline derivative.
Peptide Conjugates: Coupling with other amino acids or peptides results in the formation of peptide conjugates.
科学的研究の応用
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and inhibitors.
Biological Research: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: It is used in the development of novel materials and catalysts.
作用機序
The mechanism of action of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. The trifluoromethoxybenzyloxy group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.
類似化合物との比較
Similar Compounds
(4R)-1-Fmoc-4-(4-methoxybenzyloxy)-L-proline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline: Contains a chlorobenzyloxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
特性
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c29-28(30,31)38-18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34)/t19-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPMVXEKNOHHL-CLOONOSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8178185.png)





![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178258.png)



